molecular formula C26H21FN4O2 B11198531 2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine

2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine

Cat. No.: B11198531
M. Wt: 440.5 g/mol
InChI Key: HWPAWFFSVXHNHZ-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core, a dimethylphenyl group, and a fluorophenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinoline Core: This step involves the cyclization of an appropriate precursor to form the pyrazoloquinoline core. The reaction conditions often include the use of a strong acid or base as a catalyst, along with elevated temperatures to facilitate the cyclization process.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where the pyrazoloquinoline core is reacted with a dimethylbenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Fluorophenylmethyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrazoloquinoline core with a fluorophenylmethyl group. Common reagents for this reaction include alkyl halides and strong bases such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of 2-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include alkyl halides, acyl chlorides, and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, amines, Lewis acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

2-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug development.

    Pharmacology: Research on the pharmacokinetics and pharmacodynamics of the compound helps to understand its absorption, distribution, metabolism, and excretion in biological systems. This information is crucial for optimizing its therapeutic potential.

    Materials Science: The compound’s unique electronic and structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used as a tool in biological research to study cellular processes and molecular interactions. Its ability to modulate specific pathways makes it valuable for investigating the mechanisms of various diseases.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

2-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can be compared with other similar compounds, such as:

    2-(3,4-dimethylphenyl)-N-[(2-chlorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine can affect the compound’s reactivity and biological activity.

    2-(3,4-dimethylphenyl)-N-[(2-bromophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide: The bromine atom in this compound can lead to different chemical and biological properties compared to the fluorine-containing analog.

    2-(3,4-dimethylphenyl)-N-[(2-iodophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide: The iodine atom can significantly alter the compound’s reactivity and interactions with biological targets.

These comparisons highlight the uniqueness of 2-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide, particularly in terms of its chemical reactivity and potential biological applications.

Properties

Molecular Formula

C26H21FN4O2

Molecular Weight

440.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H21FN4O2/c1-15-7-9-19(11-16(15)2)31-26(33)21-14-28-23-10-8-17(12-20(23)24(21)30-31)25(32)29-13-18-5-3-4-6-22(18)27/h3-12,14,30H,13H2,1-2H3,(H,29,32)

InChI Key

HWPAWFFSVXHNHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5F)C

Origin of Product

United States

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